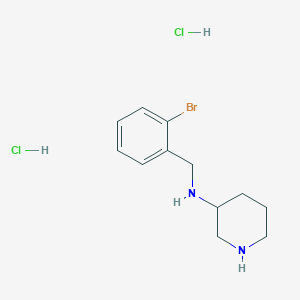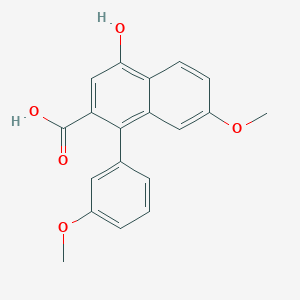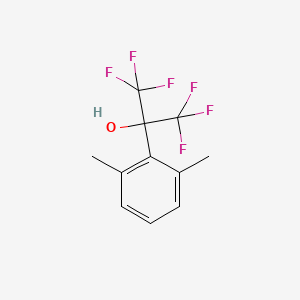
(S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride is a chemical compound with the molecular formula C12H17BrN2·2HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a bromobenzyl group attached to the piperidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and 2-bromobenzyl chloride.
N-Alkylation: The piperidine undergoes N-alkylation with 2-bromobenzyl chloride in the presence of a base, such as sodium hydride or potassium carbonate, to form (S)-N-(2-Bromobenzyl)piperidine.
Amine Formation: The resulting (S)-N-(2-Bromobenzyl)piperidine is then subjected to reductive amination using a reducing agent like sodium borohydride or lithium aluminum hydride to yield (S)-N-(2-Bromobenzyl)piperidin-3-amine.
Dihydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the dihydrochloride salt, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.
化学反応の分析
Types of Reactions
(S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of N-oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can yield dehalogenated products or reduced amine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran are used.
Major Products Formed
Substitution: Formation of new benzyl derivatives with different functional groups.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of dehalogenated or reduced amine derivatives.
科学的研究の応用
(S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications, such as analgesics, antipsychotics, and antidepressants.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of (S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The bromobenzyl group enhances the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The piperidine ring structure allows for interactions with neurotransmitter systems, potentially affecting signal transduction and cellular responses.
類似化合物との比較
Similar Compounds
- (S)-N-(2-Chlorobenzyl)piperidin-3-amine dihydrochloride
- (S)-N-(2-Fluorobenzyl)piperidin-3-amine dihydrochloride
- (S)-N-(2-Methylbenzyl)piperidin-3-amine dihydrochloride
Uniqueness
(S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable tool in research and development.
特性
分子式 |
C12H19BrCl2N2 |
|---|---|
分子量 |
342.10 g/mol |
IUPAC名 |
N-[(2-bromophenyl)methyl]piperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C12H17BrN2.2ClH/c13-12-6-2-1-4-10(12)8-15-11-5-3-7-14-9-11;;/h1-2,4,6,11,14-15H,3,5,7-9H2;2*1H |
InChIキー |
WJUFNJYETGCLLJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)NCC2=CC=CC=C2Br.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[amino(phenyl)methylidene]-2-chloroacetamide](/img/structure/B14775367.png)

![4-[2-[2-[3-(Anilinomethylidene)-2-chlorocyclohexen-1-yl]ethenyl]-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate](/img/structure/B14775385.png)






![1-[(4-Nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride](/img/structure/B14775434.png)
